6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which may require specific conditions such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used in studies related to receptor binding and enzyme inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-Butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hydroxy-2,4-dimethyl-cyclohex-2,5-dienone trifluoroacetate
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Celestolide
Uniqueness
6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,3)21-6-7-22(27)26(24-21)19-9-13-25(14-10-19)12-8-17-4-5-20-18(16-17)11-15-28-20/h4-7,16,19H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKJSBZRRCFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CCC3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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